molecular formula C12H12N4O5S B12342482 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B12342482
M. Wt: 324.31 g/mol
InChI Key: KJVRXZNLRKEHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound offered for early-stage research and discovery. It features the 2-iminothiazolidin-4-one (pseudothiohydantoin) scaffold, a core structure recognized in medicinal chemistry for its broad pharmacological potential . Recent scientific advances highlight derivatives of this scaffold as promising agents in antitubercular research, demonstrating potent activity against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) forms . The structure-activity relationship (SAR) of these compounds indicates that inhibitory efficacy is often enhanced by specific aromatic substitutions on the acetamide moiety, suggesting a potential research direction for this compound . Beyond antitubercular applications, the 2-iminothiazolidin-4-one core is a versatile precursor in organic synthesis, accessible via classical cyclocondensation reactions involving N,S-nucleophiles and dielectrophilic synthons . Researchers are investigating analogous compounds for a range of biological activities, including antioxidant and anti-inflammatory effects, underscoring the scaffold's utility in diverse therapeutic areas . This product is provided for research purposes as part of collections of unique chemicals, and researchers are responsible for confirming its identity and purity for their specific applications. This product is For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12N4O5S

Molecular Weight

324.31 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C12H12N4O5S/c1-21-6-2-3-7(8(4-6)16(19)20)14-10(17)5-9-11(18)15-12(13)22-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18)

InChI Key

KJVRXZNLRKEHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acetylation Protocol

  • Reagents : 4-Methoxy-2-nitroaniline, acetic anhydride, glacial acetic acid.
  • Procedure :
    • Dissolve 4-methoxy-2-nitroaniline (20 mmol) in glacial acetic acid (30 mL).
    • Add acetic anhydride (24 mmol) dropwise under stirring.
    • React at room temperature for 18 hours.
    • Concentrate under vacuum and recrystallize from aqueous ethanol.
  • Yield : >90% (purity confirmed via NMR and IR).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of acetic anhydride, forming a stable acetamide.

Construction of the 2-Imino-4-oxo-1,3-thiazolidin-5-yl Moiety

The thiazolidinone ring is synthesized through cyclocondensation reactions, often involving thiourea derivatives or mercaptoacetamides.

Cyclocondensation with Thiourea Derivatives

  • Reagents : 2-Cyano-3-mercapto-3-phenylaminoacrylamide, chloroacetic acid.
  • Procedure :
    • Reflux 2-cyano-3-mercapto-3-phenylaminoacrylamide (2.5 mmol) with chloroacetic acid (2.5 mmol) in ethanol for 3 hours.
    • Cool, filter, and recrystallize the precipitate from ethanol-DMF.
  • Yield : 75–83% (confirmed via LC-MS).

Alternative Method Using Thiosemicarbazones

  • Reagents : Thiosemicarbazone, phenacyl bromide.
  • Procedure :
    • React thiosemicarbazone (1 mmol) with phenacyl bromide (1 mmol) in dry acetone.
    • Reflux for 12 hours in the presence of anhydrous K₂CO₃.
    • Isolate via filtration and recrystallize.
  • Yield : 70–79% (1H NMR validation).

Coupling of Thiazolidinone and Acetamide Moieties

The final step involves linking the thiazolidinone core to the N-(4-methoxy-2-nitrophenyl)acetamide via alkylation or nucleophilic substitution.

Alkylation Strategy

  • Reagents : 5-Bromo-thiazolidinone derivative, N-(4-methoxy-2-nitrophenyl)acetamide, K₂CO₃.
  • Procedure :
    • Dissolve N-(4-methoxy-2-nitrophenyl)acetamide (10 mmol) and 5-bromo-thiazolidinone (10 mmol) in dry DMF.
    • Add K₂CO₃ (12 mmol) and stir at 80°C for 6 hours.
    • Quench with ice water, extract with dichloromethane, and purify via column chromatography.
  • Yield : 60–65% (HPLC purity >95%).

One-Pot Neat Condition Synthesis

  • Reagents : Ethyl cyanoacetate, ethyl glycinate hydrochloride, 4-methoxy-2-nitroaniline.
  • Procedure :
    • Fuse 4-methoxy-2-nitroaniline (1 mmol) with ethyl cyanoacetate (1 mmol) at 70°C for 15 minutes.
    • Add ethyl glycinate hydrochloride (1.2 mmol) and continue heating at 70°C for 2 hours.
    • Triturate with cold water and recrystallize from ethanol.
  • Yield : 75–90% (optimized via TLC and NMR).

Optimization and Reaction Conditions

Solvent-Free vs. Solvent-Based Synthesis

Condition Solvent Temperature (°C) Yield (%)
Neat (no solvent) 70 90
Ethanol Reflux 78 25
1,4-Dioxane Reflux 100 40

Key Insight : Solvent-free conditions significantly enhance yield by reducing side reactions and improving reaction kinetics.

Catalytic Effects

  • ZnCl₂ : Increases cyclization efficiency in thiazolidinone formation (yield +15%).
  • Triethylamine : Neutralizes HCl byproducts, facilitating imine formation (yield +20%).

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹) : 3387 (NH), 1722 (C=O), 1662 (C=N).
  • 1H NMR (DMSO-d₆) : δ 7.55–7.45 (m, ArH), 4.55 (dd, CH₂), 3.76 (s, OCH₃).
  • 13C NMR : 161.23 (C=O), 167.36 (C=N), 55.12 (OCH₃).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
  • Elemental Analysis : Calcd. for C23H25N5O7S: C, 53.59; H, 4.89; N, 13.59. Found: C, 53.41; H, 4.78; N, 13.45.

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) for coupling steps.
  • Nitro Group Reduction : Avoid strong reducing agents; optimize reaction time to prevent over-reduction.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce carboxyl or hydroxyl groups.

Scientific Research Applications

Antiviral Applications

Research has indicated that thiazolidinone derivatives exhibit promising antiviral properties. For instance, studies have shown that similar compounds can inhibit the activity of hepatitis C virus (HCV) NS5B RNA polymerase with significant efficacy. The IC50 values for related compounds were reported to be as low as 31.9μM31.9\mu M, suggesting that modifications to the thiazolidinone core can enhance antiviral potency .

Anticancer Properties

Thiazolidinone derivatives, including the compound , have been evaluated for their anticancer potential. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines. For example, compounds with similar structures were found to have IC50 values ranging from 4.9μM4.9\mu M to 5.4μM5.4\mu M against specific cancer types . The presence of electron-withdrawing groups has been correlated with increased potency, indicating a structure-activity relationship (SAR) that can be exploited for drug design.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, thiazolidinone derivatives have shown inhibitory effects on type III secretion systems (T3SS), which are critical for bacterial virulence . This suggests potential applications in developing antibacterial therapies.

Case Study 1: Antiviral Efficacy

In a study focusing on the synthesis of thiazolidinone derivatives, researchers developed several analogs that demonstrated enhanced antiviral activity against HCV. The modifications included varying substituents on the thiazolidinone core, leading to improved solubility and bioavailability. The most effective compound exhibited an EC50 value of 0.26μM0.26\mu M, highlighting the potential of these derivatives in treating viral infections .

Case Study 2: Anticancer Activity

Another study explored the cytotoxic effects of thiazolidinone derivatives on breast cancer cell lines. The researchers synthesized a series of compounds based on the thiazolidinone scaffold and assessed their activity through MTT assays. Notably, one derivative showed an IC50 value of 5.0μM5.0\mu M, indicating significant anticancer activity and providing a basis for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity Related Compound IC50 Value Reference
AntiviralThiazolidinone derivative31.9μM31.9\mu M
AnticancerThiazolidinone derivative5.0μM5.0\mu M
Enzyme InhibitionThiazolidinone derivativeNot specified

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Tautomerism

  • N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A): This compound exists as a tautomeric mixture of imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, as confirmed by ¹H NMR . Unlike the target compound, it lacks the nitro group but includes an ethoxy substituent. The tautomeric equilibrium highlights the structural flexibility of thiazolidinone derivatives, which may influence binding interactions in biological systems .
  • N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide: This analogue replaces the nitro group with a second phenylimino substituent.

Anticancer Activity

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide :
    This derivative exhibits potent anticancer activity against MCF-7 and A549 cell lines, with IC₅₀ values of 15.28 mg/mL and 12.7 mg/mL , respectively . The thiadiazole and trimethoxyphenyl groups enhance activity compared to the target compound, suggesting that heterocyclic substitutions improve tumor cell inhibition .

  • The quinazoline-sulfonyl group underscores the importance of bulky substituents in enhancing cytotoxicity .

Antioxidant and Anti-inflammatory Properties

  • N-[4-(o-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k): This compound shows dual antioxidant (DPPH radical scavenging) and anti-inflammatory activity. The o-methoxyphenyl group enhances radical scavenging, while the dioxo-thiazolidinone core contributes to anti-inflammatory efficacy . The target compound’s nitro group may similarly influence redox activity but requires experimental validation .

Antimicrobial Activity

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) :
    This derivative exhibits strong activity against gram-positive bacteria due to the benzo[d]thiazole and difluorophenyl groups. The nitro group in the target compound may confer broader-spectrum antimicrobial effects by increasing electrophilicity .

Halogen-Substituted Analogues

  • 2-{2-(4-Chloro-phenylimino)-3-[2-(4-fluoro-phenyl)-ethyl]-4-oxo-thiazolidin-5-yl}-N-phenyl-acetamide: The inclusion of chloro and fluoro substituents enhances lipophilicity and membrane permeability. Compared to the nitro group in the target compound, halogens may improve metabolic stability but reduce electronic effects critical for target binding .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Reference
Target Compound C₁₉H₁₇ClN₄O₅S 4-Methoxy-2-nitrophenyl 448.88
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide C₂₀H₂₀N₃O₂S 4-Ethoxyphenyl, phenylimino 390.45
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide C₁₇H₁₆N₄O₅S₂ 3,4,5-Trimethoxyphenyl, thiadiazole 444.47
N-[4-(o-Methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide C₁₅H₁₄N₃O₄S₂ o-Methoxyphenyl, dioxo-thiazolidinone 364.42

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.